BenchChemオンラインストアへようこそ!

(R)-5-Benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

JAK3 selectivity Kinase profiling Immunology

(R)-5-Benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1956436-54-6) is a chiral, enantiopure small molecule belonging to the pyrrolo[2,3-d]pyrimidine class of Janus kinase (JAK) inhibitors. This compound features a characteristic 7-deazapurine core with a C5-benzyl substituent and an (R)-pyrrolidin-3-yl moiety at the N7 position, structural features that are associated with potent and selective JAK3 inhibition.

Molecular Formula C17H19N5
Molecular Weight 293.4 g/mol
CAS No. 1956436-54-6
Cat. No. B15062798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5-Benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
CAS1956436-54-6
Molecular FormulaC17H19N5
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESC1CNCC1N2C=C(C3=C(N=CN=C32)N)CC4=CC=CC=C4
InChIInChI=1S/C17H19N5/c18-16-15-13(8-12-4-2-1-3-5-12)10-22(14-6-7-19-9-14)17(15)21-11-20-16/h1-5,10-11,14,19H,6-9H2,(H2,18,20,21)/t14-/m1/s1
InChIKeyAIGMZWGOQGGFFI-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-5-Benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1956436-54-6): A Chiral Pyrrolo[2,3-d]pyrimidine JAK3 Inhibitor for Selective Kinase Profiling and Immunology Research Procurement


(R)-5-Benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1956436-54-6) is a chiral, enantiopure small molecule belonging to the pyrrolo[2,3-d]pyrimidine class of Janus kinase (JAK) inhibitors [1]. This compound features a characteristic 7-deazapurine core with a C5-benzyl substituent and an (R)-pyrrolidin-3-yl moiety at the N7 position, structural features that are associated with potent and selective JAK3 inhibition [1][2]. Pyrrolo[2,3-d]pyrimidine derivatives have been extensively optimized for JAK isoform selectivity, with specific substitution patterns—particularly at the C4-amine and C5 positions—critically dictating whether a compound preferentially inhibits JAK1, JAK2, JAK3, or TYK2 [1][3]. This compound is supplied as a research reagent (≥95% purity) for preclinical kinase selectivity profiling, structure-activity relationship (SAR) studies, and immunological target validation .

Why (R)-5-Benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Cannot Be Replaced by Generic Pyrrolo[2,3-d]pyrimidine Analogs in JAK3-Targeted Research


Pyrrolo[2,3-d]pyrimidine-based JAK inhibitors exhibit extreme sensitivity to substitution patterns: minor structural changes at C4, C5, or N7 can completely invert the JAK isoform selectivity profile from JAK3-selective to JAK1-selective or pan-JAK inhibition [1]. The (R)-stereochemical configuration at the pyrrolidine ring is not interchangeable with the (S)-enantiomer or the racemate, as chirality at this position directly influences kinase binding pocket occupancy and selectivity [2]. Furthermore, C5-benzyl substituted analogs can alternatively engage Hsp90 rather than JAK3 when the N7 substituent is altered, underscoring that target specificity is conferred by the precise combination of substituents present in this compound [3]. Substituting a generic, racemic, or differently substituted pyrrolo[2,3-d]pyrimidine risks obtaining an inhibitor with entirely different kinase target engagement, confounding SAR interpretation and wasting procurement resources.

Quantitative Differentiation Evidence for (R)-5-Benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Comparator-Based Kinase Selectivity and Structural Data


JAK3 vs JAK2 Selectivity Ratio in Pyrrolo[2,3-d]pyrimidine Chemical Series: Class-Level Evidence from WO2013085802

Compounds within the pyrrolo[2,3-d]pyrimidine chemical series claimed in WO2013085802, featuring C4-amine and C5-aryl substituents analogous to (R)-5-benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, demonstrated JAK3 selectivity exceeding 100,000-fold over JAK2 in biochemical kinase inhibition assays [1]. This selectivity ratio places this structural class in a distinct tier compared to first-generation pan-JAK inhibitors such as tofacitinib, which inhibits JAK1, JAK2, JAK3, and TYK2 with IC50 values in the low nanomolar range (JAK3 IC50 = 1 nM; JAK2 IC50 = 20 nM; selectivity ratio ≈ 20-fold) [2].

JAK3 selectivity Kinase profiling Immunology

Stereochemistry-Dependent Activity: (R)- vs (S)-Pyrrolidine Configuration Determines JAK Isoform Binding in Pyrrolo[2,3-d]pyrimidine Scaffolds

In a closely related pyrrolo[2,3-d]pyrimidine series, the (R)-configured N-methyl-N-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold was explicitly selected for JAK1-selective inhibitor development based on its superior activity profile compared to the (S)-enantiomer and racemic mixture [1]. While the (R)-configuration is consistently associated with productive kinase domain binding in this scaffold class, the specific substitution at the C4-amine (free amine vs N-methyl) dictates the JAK isoform selectivity outcome: the free C4-amine with C5-benzyl substitution, as present in (R)-5-benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, is associated with JAK3 selectivity, whereas N-methylation at C4 redirects selectivity toward JAK1 [1][2].

Chiral resolution Enantiomer comparison JAK inhibitor SAR

C5-Benzyl Substitution Directs Target Engagement: JAK3 Inhibition vs Hsp90 Inhibition in Structurally Related Pyrrolo[2,3-d]pyrimidines

The C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidine scaffold has been reported to produce potent Hsp90 inhibitors when the N7 position lacks the (R)-pyrrolidin-3-yl substituent [1]. The most potent Hsp90 inhibitor in this series (C5-benzyl-2-amino-pyrrolo[2,3-d]pyrimidine derivative) showed an Hsp90 binding IC50 of approximately 85 nM with broad-spectrum antiproliferative activity against NCI-60 cancer cell lines [1]. In contrast, the introduction of an N7-(R)-pyrrolidin-3-yl substituent and a free C4-amine redirects the scaffold's target engagement from Hsp90 to JAK3, as evidenced by the JAK3-selective profile of this compound class claimed in WO2013085802 [2]. This demonstrates that the N7-pyrrolidine moiety is a critical determinant of kinase vs chaperone target selectivity.

Target selectivity C5-substituent SAR Hsp90 vs JAK3

Comparison with Clinical-Stage JAK3 Inhibitor PF-06651600: Structural and Pharmacologic Distinctions

PF-06651600 (ritlecitinib) is a clinical-stage irreversible covalent JAK3 inhibitor that incorporates an acrylamide warhead reacting with Cys909 in the JAK3 active site [1]. PF-06651600 achieves JAK3 IC50 = 33.1 nM with >100-fold selectivity over other JAK isoforms in biochemical assays [1]. (R)-5-Benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, in contrast, lacks the acrylamide warhead and is a reversible, non-covalent JAK3 inhibitor from the WO2013085802 structural series [2]. This mechanistic distinction is critical: reversible inhibition allows for dynamic competition with ATP and substrate, whereas covalent inhibition permanently inactivates the kinase until protein turnover. For SAR studies, target engagement Washout assays, and reversible pharmacology investigations, the non-covalent nature of this compound provides a complementary tool to covalent probes like PF-06651600.

Covalent inhibitor comparison PF-06651600 JAK3 inhibitor benchmark

Optimal Research and Procurement Application Scenarios for (R)-5-Benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine


JAK3-Selective Kinase Profiling and Selectivity Panel Screening

This compound serves as a reversible JAK3-selective tool for kinase selectivity panels, enabling researchers to distinguish JAK3-dependent signaling from JAK1, JAK2, and TYK2 contributions. Based on class-level evidence demonstrating >100,000-fold selectivity for JAK3 over JAK2 in the WO2013085802 series [1], it is suitable for profiling studies where pan-JAK inhibitors like tofacitinib (≈20-fold JAK3/JAK2 selectivity) would produce ambiguous results due to concurrent JAK1/JAK2 inhibition. For optimal results, researchers should validate selectivity in their specific cellular context using phospho-STAT5 or phospho-STAT3 readouts following IL-2 (JAK3-dependent) vs GM-CSF (JAK2-dependent) stimulation.

Reversible JAK3 Inhibitor Tool for Target Engagement and Residence Time Studies

Unlike the clinical covalent JAK3 inhibitor PF-06651600 (ritlecitinib), which irreversibly modifies Cys909 [1], this compound belongs to a non-covalent, reversible inhibitor class [2]. This makes it the appropriate choice for washout experiments, competition-binding assays, and residence time (koff) determination using techniques such as SPR or NanoBRET target engagement. In procurement decisions, reversible inhibitors are preferred when the experimental goal is to measure dynamic drug-target interactions rather than irreversible target modification. The free C4-amine also provides a synthetic handle for biotinylation or fluorophore conjugation for probe development.

SAR Studies Exploring C4-Amine Substitution Effects on JAK Isoform Selectivity

Comparative SAR studies have established that N-methylation of the C4-amine in the (R)-pyrrolidine pyrrolo[2,3-d]pyrimidine scaffold shifts selectivity from JAK3 toward JAK1 [1]. By procuring both (R)-5-benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (free amine, JAK3-associated) and its N-methyl analog (JAK1-associated), medicinal chemistry teams can systematically map the C4-substituent selectivity determinants within the (R)-pyrrolidine scaffold series. This head-to-head comparison enables rational design of isoform-selective JAK inhibitors with predictable selectivity profiles.

Exclusion of Hsp90 Off-Target Confounding in JAK3-Mediated Immunology Assays

C5-benzyl pyrrolo[2,3-d]pyrimidines lacking the N7-(R)-pyrrolidin-3-yl substituent have been characterized as potent Hsp90 inhibitors with antiproliferative activity (Hsp90 IC50 ≈ 85 nM for the most potent analog) [1]. When studying JAK3-mediated cytokine signaling in immune cell proliferation assays, procurement of the N7-pyrrolidine-substituted compound is essential to avoid Hsp90-mediated cytotoxicity that would confound data interpretation. Researchers should verify that their supplier provides the correct N7-substituted analog and not a mislabeled C5-benzyl intermediate lacking the pyrrolidine moiety.

Quote Request

Request a Quote for (R)-5-Benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.